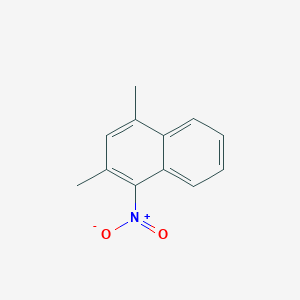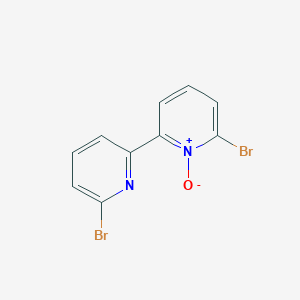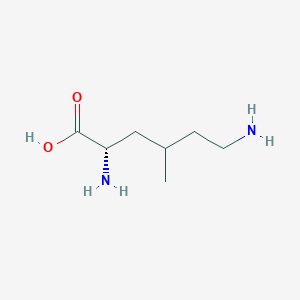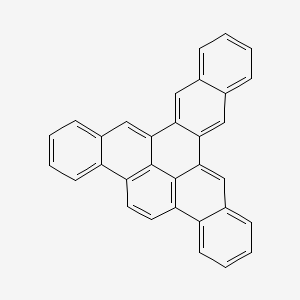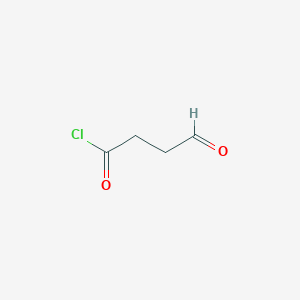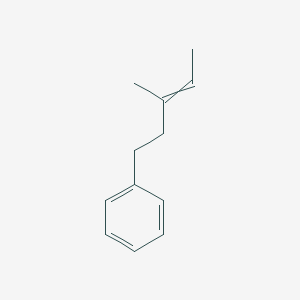
Benzamide, 2-(2-propenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(2-propenylamino)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features an additional 2-propenylamino group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-(2-propenylamino)- typically involves the reaction of benzoic acid derivatives with amine compounds. One common method is the direct condensation of benzoic acids and amines in the presence of catalysts such as Lewis acids or ionic liquids under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often employs continuous flow reactors to ensure consistent quality and high throughput. The use of solid acid catalysts and ultrasonic irradiation enhances the reaction efficiency and reduces the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-(2-propenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 2-(2-propenylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-(2-propenylamino)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs) . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Benzamide: The simplest derivative of benzoic acid with an amide group.
2-Aminobenzamide: Contains an additional amino group, used in anticancer research.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Designed for multi-target therapy in diseases like diabetes and Alzheimer’s.
Uniqueness: Benzamide, 2-(2-propenylamino)- is unique due to its 2-propenylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
28736-09-6 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C10H12N2O/c1-2-7-12-9-6-4-3-5-8(9)10(11)13/h2-6,12H,1,7H2,(H2,11,13) |
InChI Key |
CNPJTDUQTGBTBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


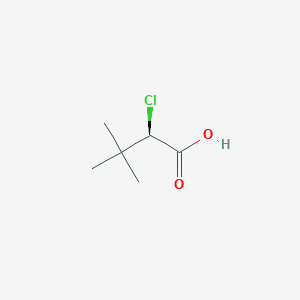

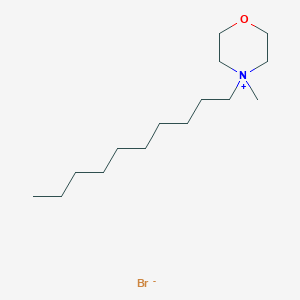
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
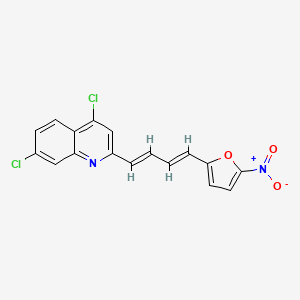
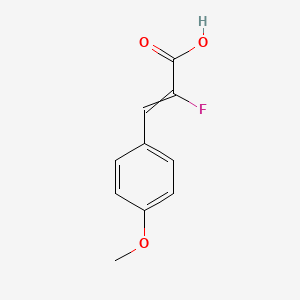
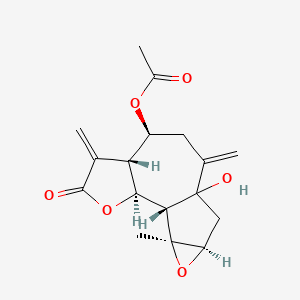
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
